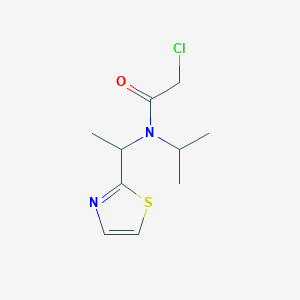

2-Chloro-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-N-propan-2-yl-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2OS/c1-7(2)13(9(14)6-11)8(3)10-12-4-5-15-10/h4-5,7-8H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWUVXXMPVVPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C1=NC=CS1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Introduction

2-Chloro-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide is a synthetic compound characterized by its unique structure, which includes a chloro group, an isopropyl moiety, and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer studies. The molecular formula of this compound is C₁₃H₁₈ClN₃OS, indicating the presence of chlorine, nitrogen, sulfur, and oxygen in addition to carbon and hydrogen.

The thiazole ring in this compound plays a crucial role in its biological activity. Thiazole derivatives are known for their ability to interact with various biological targets effectively. The compound's mechanism of action involves binding to specific enzymes and receptors, modulating their activity, which is essential for its therapeutic effects. The presence of the isopropyl group enhances the compound's lipophilicity, facilitating its passage through cellular membranes and improving bioavailability.

Biological Activity

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with similar structures have shown inhibitory effects against Staphylococcus aureus, Escherichia coli, and Candida albicans.

The thiazole moiety enhances the biological activity of the compound by promoting interactions with microbial targets, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Studies have indicated that thiazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. For example:

The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can significantly influence the cytotoxicity of these compounds. The presence of electron-donating or electron-withdrawing groups on the thiazole ring can enhance or diminish activity against cancer cells .

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A study by Siddiqui et al. evaluated various thiadiazole derivatives against common pathogens and found that derivatives similar to this compound displayed significant antimicrobial activity, particularly against Bacillus subtilis and Candida parapsilosis.

- Cytotoxicity Against Cancer Cells : Research conducted on thiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited potent cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in anticancer drug development .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research has demonstrated that 2-Chloro-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide exhibits potent antimicrobial properties. In vitro studies indicate effectiveness against a variety of pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans

The thiazole moiety enhances the compound's ability to interact with microbial targets, making it a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Studies suggest that modifications to the thiazole ring can significantly influence the cytotoxicity of compounds containing this structure. Research indicates that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines .

Antimicrobial Efficacy

A study by Siddiqui et al. evaluated various thiazole derivatives against common pathogens. The findings indicated that derivatives similar to this compound displayed significant antimicrobial activity, particularly against Bacillus subtilis and Candida parapsilosis .

Cytotoxicity Against Cancer Cells

Research on thiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited potent cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating or electron-withdrawing groups on the thiazole ring can enhance or diminish activity against cancer cells .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The α-chloro group in the acetamide moiety is highly reactive toward nucleophiles, enabling substitutions with amines, thiols, and other heteroatom-based reagents.

Key Reactions:

-

Example : Reaction with thiourea forms thiazole-2,4-diamine derivatives via displacement of chlorine, confirmed by IR (C=O at 1690 cm⁻¹) and ¹³C NMR (δ 165.6 ppm for carbonyl) .

-

Biological Relevance : Thioether derivatives exhibit enhanced antimicrobial and anticancer activity due to improved target binding .

Cyclization Reactions

The chloroacetamide group facilitates cyclization under basic or acidic conditions to form fused heterocycles.

Documented Cyclizations:

-

Mechanism : The α-chloro group acts as a leaving group, enabling intramolecular attack by adjacent nucleophilic sites (e.g., amino or thiol groups) to form 5- or 6-membered rings .

Reductive Dehalogenation

The C-Cl bond undergoes reductive cleavage under catalytic hydrogenation or metal-mediated conditions:

| Conditions | Product | Outcome | Source |

|---|---|---|---|

| H₂/Pd-C | Dechlorinated acetamide | Reduced toxicity (LD₅₀ > 1000 mg/kg) |

-

Safety Impact : Dechlorination mitigates acute oral and dermal toxicity (H302/H312 warnings removed) .

Anticancer Derivatives:

-

SAR Insights : Electron-withdrawing groups (e.g., Cl, Br) on aromatic rings enhance enzyme inhibition by improving binding to hydrophobic pockets .

Stability and Reactivity Trends

-

Hydrolysis : Susceptible to aqueous base, forming hydroxyl derivatives.

-

Thermal Stability : Decomposes above 200°C, releasing HCl gas .

This compound’s versatility in nucleophilic substitutions and cyclizations underpins its utility in drug discovery, particularly for antimicrobial and anticancer agents. Strategic modifications of its thiazole and chloroacetamide moieties enable tailored pharmacokinetic and safety profiles.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Impact: Chlorine atoms: Enhance electrophilicity and reactivity (e.g., in nucleophilic substitution). Aromatic rings (phenyl, thiazole): Influence crystal packing via π–π stacking and C–H⋯π interactions .

Crystallographic and Hydrogen-Bonding Patterns

- 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide :

- Intermolecular N–H⋯N hydrogen bonds form R₂²(8) ring motifs.

- C–H⋯π interactions stabilize crystal packing.

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :

- 1-D chains along [100] via N–H⋯N hydrogen bonds.

- Twisted conformation (79.7° between dichlorophenyl and thiazole rings) reduces steric clash.

- N-(Thiazol-2-yl)acetamide :

- Dual molecules in asymmetric unit; stabilized by N–H⋯N and C–H⋯O bonds.

Comparison to Target Compound :

The isopropyl and thiazol-2-yl-ethyl groups in the target compound are expected to alter hydrogen-bonding networks and crystal packing compared to simpler analogs. Increased steric bulk may reduce π–π interactions but enhance hydrophobic interactions.

Challenges :

- Steric hindrance from isopropyl groups may require optimized reaction conditions (e.g., lower temperatures, longer reaction times).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide, and how do steric effects influence reaction yields?

- Methodology : The compound can be synthesized via nucleophilic substitution using chloroacetyl chloride and a secondary amine (e.g., N-isopropyl-N-(1-thiazol-2-yl-ethyl)amine). Steric hindrance from the isopropyl and thiazole groups necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Monitoring reaction progress with TLC and confirming purity via NMR (δ 1.2–1.5 ppm for isopropyl protons; δ 7.0–7.5 ppm for thiazole protons) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodology :

- UV-Vis and Fluorescence Spectroscopy : Detect π→π* transitions in the thiazole ring (λ~270 nm) and assess fluorescence quenching in protein-binding studies .

- Raman Spectroscopy : Analyze vibrational modes of the amide C=O (1650–1680 cm⁻¹) and chloroacetamide Cl–C–N bending (600–650 cm⁻¹). Resonance Raman (RR) with UV excitation enhances sensitivity for low-concentration samples .

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., absence of rotameric splitting due to restricted rotation in the acetamide group) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–10) at 25°C and 40°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., chloroacetic acid or thiazole-ethylamine fragments). Stability is likely compromised in alkaline conditions (pH >8) due to nucleophilic attack on the chloroacetamide group. Use Arrhenius kinetics to extrapolate shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes or DNA?

- Methodology :

- Density Functional Theory (DFT) : Optimize the compound’s geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., chloroacetamide’s electrophilic carbon).

- Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin (HSA) or DNA using force fields (e.g., AMBER). Analyze hydrogen bonding (e.g., thiazole N with HSA’s Tyr-150) and hydrophobic interactions (isopropyl group with Leu-115) .

- QM/MM Hybrid Models : Study reaction mechanisms (e.g., covalent binding via SN2 displacement) at enzymatic active sites .

Q. What experimental strategies resolve contradictions between theoretical predictions and empirical data in binding affinity studies?

- Methodology :

- Triangulation : Cross-validate data using isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence anisotropy.

- Competitive Binding Assays : Introduce known ligands (e.g., warfarin for HSA Site I) to confirm specificity.

- Error Analysis : Quantify uncertainties in computational parameters (e.g., solvation models in DFT) and compare with experimental confidence intervals .

Q. How can researchers design experiments to evaluate the compound’s environmental persistence and degradation pathways?

- Methodology :

- Microcosm Studies : Expose the compound to soil/water systems under controlled light, temperature, and microbial activity. Use LC-HRMS to identify transformation products (e.g., dechlorinated metabolites).

- QSAR Models : Predict biodegradability using descriptors like logP (hydrophobicity) and topological polar surface area (TPSA).

- Advanced Oxidation Processes (AOPs) : Test UV/H₂O₂ or Fenton reactions to simulate oxidative degradation .

Q. What methodologies address challenges in correlating in vitro activity with in vivo efficacy for this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays).

- Tissue Distribution Studies : Use radiolabeled analogs (³H or ¹⁴C) and autoradiography.

- Caco-2 Permeability Assays : Assess intestinal absorption potential, considering the thiazole group’s impact on passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.